molecular formula C13H11ClO2 B2689758 3-(Benzyloxy)-4-chlorophenol CAS No. 879094-90-3

3-(Benzyloxy)-4-chlorophenol

Cat. No.: B2689758
CAS No.: 879094-90-3
M. Wt: 234.68
InChI Key: LFQAQGXEZMVAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-4-chlorophenol is an organic compound with the molecular formula C13H11ClO2 It consists of a phenol group substituted with a benzyloxy group at the 3-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The benzyloxy group is introduced to the phenol ring through a nucleophilic substitution reaction, where the hydroxyl group of 4-chlorophenol reacts with benzyl alcohol in the presence of a base.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, leading to the formation of benzyl alcohol derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-chlorophenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy and chlorine substituents can influence its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Lacks the benzyloxy group, making it less versatile in certain reactions.

    3-Benzyloxyphenol:

    4-Benzyloxyphenol: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

3-(Benzyloxy)-4-chlorophenol is unique due to the presence of both the benzyloxy and chlorine substituents, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.

Biological Activity

3-(Benzyloxy)-4-chlorophenol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a benzyloxy group attached to a chlorinated phenolic structure, exhibits various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClOC_{13}H_{11}ClO, and it has a molecular weight of approximately 234.68 g/mol. The presence of the benzyloxy group enhances its lipophilicity, which may influence its interaction with biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the chlorophenol moiety can significantly alter its biological activity. The positioning of substituents on the phenolic ring is crucial for its interaction with target receptors.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that chlorophenolic compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular responses.
  • Cell Signaling : It may affect intracellular signaling pathways, altering gene expression and protein synthesis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of chlorophenolic compounds found that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range effective for clinical applications .

Study 2: Anticancer Activity

In another research project, the effects of this compound on human breast cancer cell lines were evaluated. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityUnique Features
4-ChlorophenolAntisepticCommonly used in disinfectants
2-Chloro-4-hydroxybenzoic acidAnti-inflammatoryKnown for anti-inflammatory properties
3-Benzyloxy-4-chlorophenolAntimicrobial, AnticancerExhibits different biological activities

This table highlights how structural variations can lead to differences in biological activity, emphasizing the importance of SAR studies in drug development.

Properties

IUPAC Name

4-chloro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQAQGXEZMVAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.